

# Comparative $^1\text{H}$ and $^{13}\text{C}$ NMR Analysis of 3-Bromo-2-methoxybenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Bromo-2-methoxybenzaldehyde

Cat. No.: B113158

[Get Quote](#)

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the unambiguous structural elucidation of novel and existing molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique, providing profound insights into the molecular architecture of organic compounds. This guide presents a detailed comparative analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **3-Bromo-2-methoxybenzaldehyde**, a versatile building block in organic synthesis. To provide a comprehensive understanding of its spectral features, we will compare its NMR data with those of structurally related analogs: 2-methoxybenzaldehyde, 3-bromobenzaldehyde, and the isomeric 3-bromo-4-methoxybenzaldehyde. This guide will delve into the influence of the bromo and methoxy substituents on the chemical environment of the aromatic ring and the aldehyde functionality, supported by experimental data and detailed protocols.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data Comparison

The following tables summarize the experimental and predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **3-Bromo-2-methoxybenzaldehyde** and its selected analogs. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard, and coupling constants ( $J$ ) are given in Hertz (Hz).

## 3-Bromo-2-methoxybenzaldehyde: Detailed NMR Data

Proton ( <sup>1</sup> H)	Experimental δ (ppm)	Predicted δ (ppm)	Multiplicity	J (Hz)	Assignment
H-6	7.75	7.73	dd	7.9, 1.6	Ar-H
H-4	7.68	7.66	dd	7.9, 1.6	Ar-H
H-5	7.25	7.23	t	7.9	Ar-H
OCH <sub>3</sub>	3.95	3.93	s	-	-OCH <sub>3</sub>
CHO	10.45	10.43	s	-	-CHO

Carbon ( <sup>13</sup> C)	Experimental δ (ppm)	Predicted δ (ppm)	Assignment
C=O	189.5	189.3	-CHO
C-2	158.5	158.3	C-OCH <sub>3</sub>
C-6	135.5	135.3	Ar-CH
C-4	128.5	128.3	Ar-CH
C-1	127.8	127.6	C-CHO
C-5	124.5	124.3	Ar-CH
C-3	115.8	115.6	C-Br
OCH <sub>3</sub>	56.5	56.3	-OCH <sub>3</sub>

## Comparative <sup>1</sup>H NMR Data of Related Benzaldehydes

Compound	Solvent	Aldehyde Proton (CHO) $\delta$ (ppm), Multiplicity	Aromatic Protons $\delta$ (ppm), Multiplicity, J	Other Protons $\delta$ (ppm), Multiplicity
3-Bromo-2-methoxybenzaldehyde	CDCl <sub>3</sub>	10.45 (s)	7.75 (dd, J=7.9, 1.6), 7.68 (dd, J=7.9, 1.6), 7.25 (t, J=7.9)	3.95 (s, 3H)
2-Methoxybenzaldehyde	CDCl <sub>3</sub>	10.47 (s)	7.83 (dd, J=7.7, 1.8), 7.56 (ddd, J=8.4, 7.4, 1.8), 7.07 (td, J=7.5, 1.0), 7.00 (d, J=8.4)	3.92 (s, 3H)
3-Bromobenzaldehyde	CDCl <sub>3</sub>	9.98 (s)	8.05 (t, J=1.7), 7.89 (dt, J=7.7, 1.3), 7.78 (ddd, J=8.0, 2.0, 1.0), 7.42 (t, J=7.8)	-
3-Bromo-4-methoxybenzaldehyde	CDCl <sub>3</sub>	9.83 (s)	8.04 (d, J=2.1), 7.81 (dd, J=8.5, 2.1), 7.00 (d, J=8.5)	3.98 (s, 3H)

## Comparative <sup>13</sup>C NMR Data of Related Benzaldehydes

Compound	Solvent	C=O δ (ppm)	Aromatic C-O/C-Br δ (ppm)	Aromatic C-H δ (ppm)	Aromatic C-CHO δ (ppm)	Other δ (ppm)
3-Bromo-2-methoxybenzaldehyde	CDCl <sub>3</sub>	189.5	158.5 (C-O), 115.8 (C-Br)	135.5, 128.5, 124.5	127.8	56.5 (OCH <sub>3</sub> )
2-Methoxybenzaldehyde	CDCl <sub>3</sub>	189.8	161.7 (C-O)	135.9, 128.5, 120.6, 111.6	124.8	55.6 (OCH <sub>3</sub> )
3-Bromobenzaldehyde	CDCl <sub>3</sub>	190.9	123.2 (C-Br)	137.5, 136.2, 130.5, 128.4	138.2	-
3-Bromo-4-methoxybenzaldehyde	CDCl <sub>3</sub>	190.8	160.0 (C-O), 111.8 (C-Br)	134.5, 131.0, 111.5	130.2	56.6 (OCH <sub>3</sub> )

## Experimental Protocols

A standardized protocol for the acquisition of high-quality NMR spectra is crucial for accurate data interpretation and comparison.

### Instrumentation:

- NMR Spectrometer: Bruker Avance III HD 400 MHz (or equivalent) equipped with a 5 mm broadband probe.
- Software: TopSpin 3.5 (or equivalent).

### Sample Preparation:

- Weigh approximately 10-20 mg of the benzaldehyde derivative.

- Dissolve the sample in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

 **$^1\text{H}$  NMR Spectroscopy:**

- Pulse Program: zg30 (30-degree pulse for quantitative measurements).
- Solvent:  $\text{CDCl}_3$ .
- Temperature: 298 K.
- Spectral Width: 20 ppm (-5 to 15 ppm).
- Number of Scans: 16 to 64 (depending on sample concentration).
- Relaxation Delay: 1.0 s.
- Acquisition Time: 4.0 s.
- Data Processing: Fourier transform the FID with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

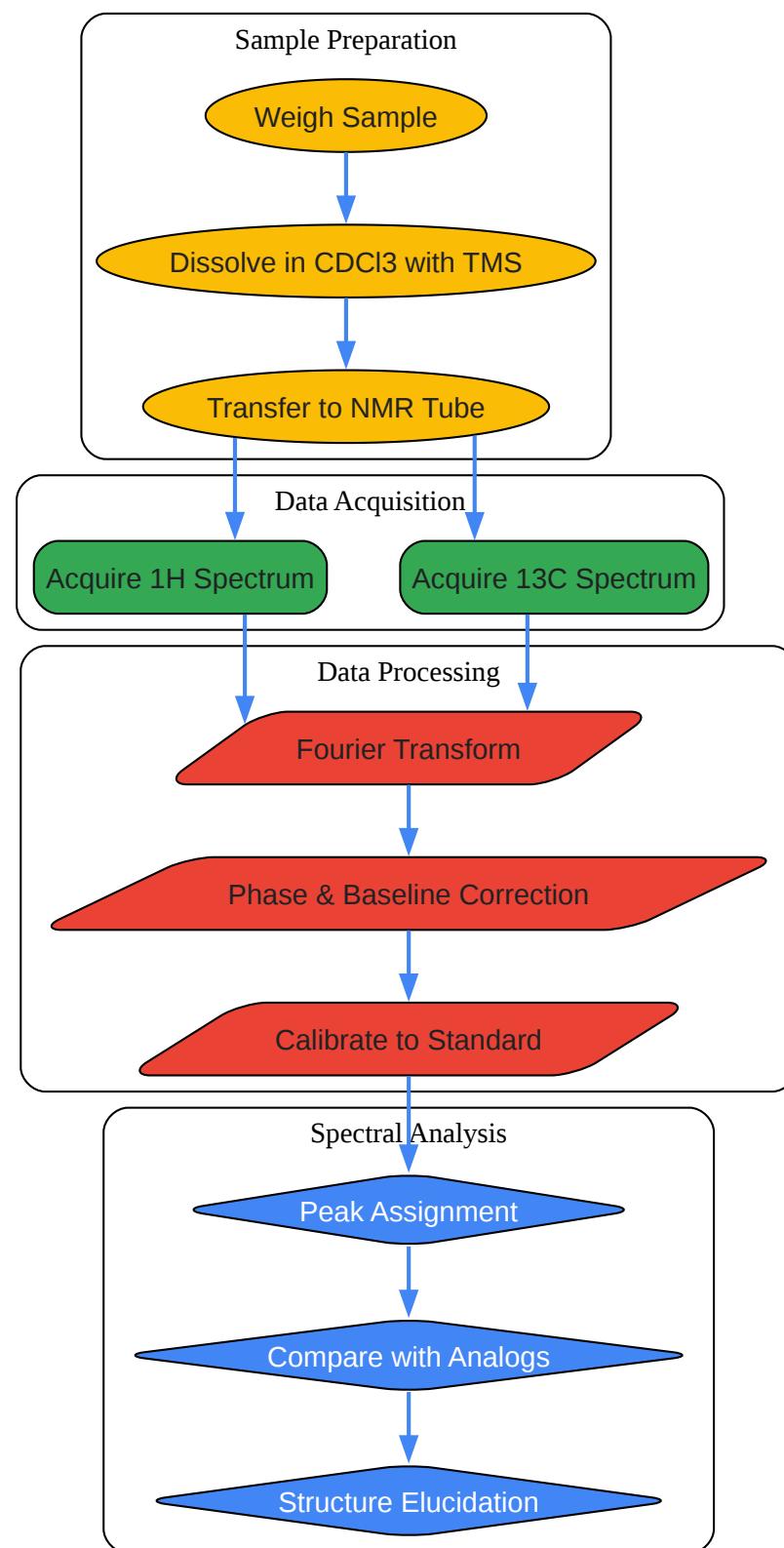
 **$^{13}\text{C}$  NMR Spectroscopy:**

- Pulse Program: zgpg30 (30-degree pulse with proton decoupling).
- Solvent:  $\text{CDCl}_3$ .
- Temperature: 298 K.
- Spectral Width: 240 ppm (-20 to 220 ppm).
- Number of Scans: 1024 to 4096 (depending on sample concentration).
- Relaxation Delay: 2.0 s.

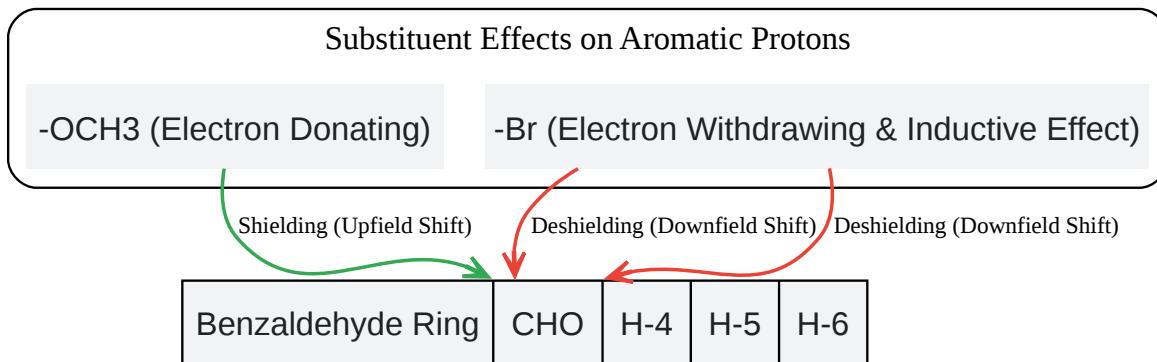
- Acquisition Time: 1.2 s.
- Data Processing: Fourier transform the FID with a line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the central peak of the  $\text{CDCl}_3$  triplet at 77.16 ppm.

## Data Visualization

The following diagrams illustrate the NMR analysis workflow and the electronic effects influencing the chemical shifts in **3-Bromo-2-methoxybenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for NMR Data Acquisition and Analysis.



[Click to download full resolution via product page](#)

Caption: Substituent Effects on Aromatic Proton Chemical Shifts.

## Analysis and Interpretation

The <sup>1</sup>H NMR spectrum of **3-Bromo-2-methoxybenzaldehyde** displays characteristic signals for the aldehyde proton, the methoxy group, and the three aromatic protons. The aldehyde proton appears as a sharp singlet at a downfield chemical shift of 10.45 ppm, which is typical for this functional group due to the deshielding effect of the carbonyl group. The methoxy protons resonate as a singlet at 3.95 ppm.

The aromatic region shows a complex splitting pattern consistent with a 1,2,3-trisubstituted benzene ring. The proton at the 6-position (H-6), ortho to the aldehyde group, is the most deshielded aromatic proton, appearing as a doublet of doublets at 7.75 ppm. This deshielding is due to the anisotropic effect of the carbonyl group. The proton at the 4-position (H-4) also appears as a doublet of doublets at 7.68 ppm, while the proton at the 5-position (H-5) is observed as a triplet at 7.25 ppm.

In the <sup>13</sup>C NMR spectrum, the carbonyl carbon of the aldehyde group is found at 189.5 ppm. The carbon attached to the methoxy group (C-2) resonates at 158.5 ppm, while the carbon bearing the bromine atom (C-3) is observed at 115.8 ppm. The remaining aromatic carbons and the methoxy carbon appear at their expected chemical shifts.

A comparison with the related benzaldehydes reveals the electronic effects of the substituents. The electron-donating methoxy group at the 2-position in 2-methoxybenzaldehyde causes a

slight upfield shift of the aromatic protons compared to benzaldehyde itself. Conversely, the electron-withdrawing bromine atom in 3-bromobenzaldehyde leads to a downfield shift of the aromatic protons. In **3-Bromo-2-methoxybenzaldehyde**, the interplay of the electron-donating methoxy group and the electron-withdrawing bromo group, along with their positional relationship, results in the observed unique spectral pattern. The comparison with the isomer 3-bromo-4-methoxybenzaldehyde further highlights the significant impact of substituent positioning on the chemical shifts and coupling patterns of the aromatic protons.

This detailed NMR analysis provides a robust framework for the identification and characterization of **3-Bromo-2-methoxybenzaldehyde** and serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

- To cite this document: BenchChem. [Comparative  $^1\text{H}$  and  $^{13}\text{C}$  NMR Analysis of 3-Bromo-2-methoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b113158#1h-nmr-and-13c-nmr-analysis-of-3-bromo-2-methoxybenzaldehyde>

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

